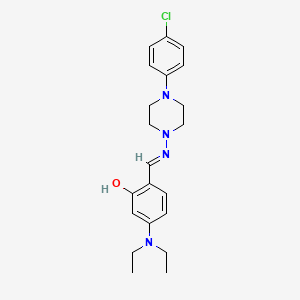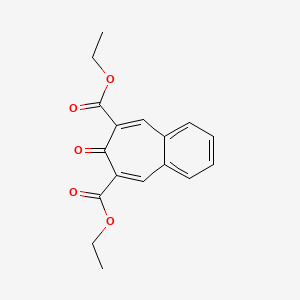![molecular formula C18H26N4O2 B12000661 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)
2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound known for its unique structural properties and diverse applications. This compound features a phenoxy group substituted with a bulky tetramethylbutyl group, linked to an acetamide moiety containing a triazole ring. Its complex structure allows it to participate in various chemical reactions and makes it valuable in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves several steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Triazole Introduction: The phenoxyacetic acid intermediate is then reacted with a triazole derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the amide bond to yield corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
科学的研究の応用
2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties, such as antifungal and antibacterial activities.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to bind to metal ions in enzyme active sites, potentially disrupting enzymatic processes.
Chemical Reactivity: The phenoxy and triazole groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol: Similar structure but lacks the triazole ring, making it less versatile in certain reactions.
4-(1,1,3,3-tetramethylbutyl)phenol: The parent phenol compound, used as a precursor in the synthesis of more complex derivatives.
N-(4H-1,2,4-triazol-3-yl)acetamide: Contains the triazole and acetamide moieties but lacks the bulky phenoxy group.
Uniqueness
2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to the combination of its bulky phenoxy group and triazole ring, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C18H26N4O2 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
N-(1H-1,2,4-triazol-5-yl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H26N4O2/c1-17(2,3)11-18(4,5)13-6-8-14(9-7-13)24-10-15(23)21-16-19-12-20-22-16/h6-9,12H,10-11H2,1-5H3,(H2,19,20,21,22,23) |
InChIキー |
QMDCIDVWWGRKRT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Ethoxyanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000583.png)







![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
![1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene](/img/structure/B12000640.png)



